1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is an organic compound that features a triazole ring substituted with a fluoro-methylphenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Substitution with Fluoro-Methylphenyl Group: The triazole ring is then substituted with a 3-fluoro-4-methylphenyl group using appropriate reagents and catalysts.
Introduction of the Ethan-1-ol Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluoro-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group would yield aldehydes or ketones, while substitution reactions could yield a wide range of derivatives.
Scientific Research Applications
1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and fluoro-methylphenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluoro-4-methoxyphenyl)ethanol
- 1-(4-fluoro-3-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of the triazole ring, which can confer specific chemical and biological properties. The combination of the fluoro-methylphenyl group and ethan-1-ol moiety further distinguishes it from similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
1-[1-(3-fluoro-4-methylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-3-4-9(5-10(7)12)15-6-11(8(2)16)13-14-15/h3-6,8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVIINLZCQYILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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